![molecular formula C22H25N3O5S2 B2491388 6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)hexanamide CAS No. 613225-63-1](/img/structure/B2491388.png)
6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to a class of chemically synthesized molecules designed for exploring biological activities and chemical properties. The backbone of the molecule, characterized by a thiazolidine core, is commonly associated with a wide range of biological activities, prompting its inclusion in the synthesis of potential therapeutic agents.
Synthesis Analysis
The synthesis of related thiazolidine-2,4-dione derivatives involves the condensation of aromatic aldehydes with thiazolidine cores in the presence of various sulfonyl chlorides and alkyl halides. This process is facilitated by characterization techniques such as 1H NMR, LC/MS, and FTIR analyses, indicating the structural complexity and diversity achievable within this molecular framework (Chandrappa et al., 2008).
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives, closely related to the compound of interest, showcases the presence of multiple functional groups that significantly influence the molecular conformation and potential intermolecular interactions. These structural attributes are critical for the compound's biological activity and chemical reactivity.
Chemical Reactions and Properties
Thiazolidinones and related compounds undergo a variety of chemical reactions, including alkylation and oxidation. These reactions demonstrate the versatility of the thiazolidinone core in synthetic chemistry, enabling the introduction of various functional groups that modulate the molecule's chemical and physical properties (Ohkata et al., 1985).
Scientific Research Applications
Antiproliferative Activity
- Novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives exhibited potent antiproliferative activity against various human carcinoma cell lines, suggesting a role in cancer research and potential therapeutic applications (Chandrappa et al., 2008).
Antifungal and Solubility Properties
- A novel 1,2,4-triazole class compound showed potential as an antifungal agent with favorable solubility and partitioning in biologically relevant solvents, indicating utility in drug formulation and delivery studies (Volkova et al., 2020).
Antiangiogenic and VEGFR-2 Inhibition
- Sulfonamide derivatives with a biologically active 3,4-dimethoxyphenyl moiety were found to inhibit VEGFR-2, showing potential for the development of new antiangiogenic agents in cancer therapy (Ghorab et al., 2016).
Antimicrobial Activity
- New thiazolidin-4-one derivatives were synthesized and evaluated as antimicrobial agents, providing a basis for the development of new antibiotics (Baviskar et al., 2013).
properties
IUPAC Name |
6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S2/c1-14-11-19(24-30-14)23-20(26)7-5-4-6-10-25-21(27)18(32-22(25)31)13-15-8-9-16(28-2)17(12-15)29-3/h8-9,11-13H,4-7,10H2,1-3H3,(H,23,24,26)/b18-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCLMWSXGKFENU-AQTBWJFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CCCCCN2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NC(=O)CCCCCN2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)hexanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Methylphenyl)-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2491306.png)
![4-Methyl-1-({3-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)piperidine](/img/structure/B2491308.png)
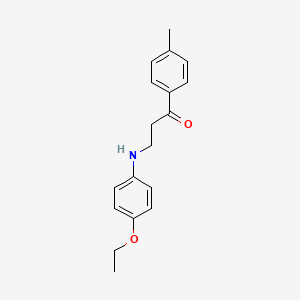

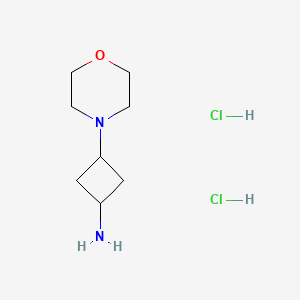
![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl nicotinate](/img/structure/B2491314.png)
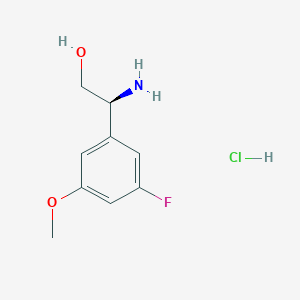
![methyl 2-(4-cyanobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491317.png)
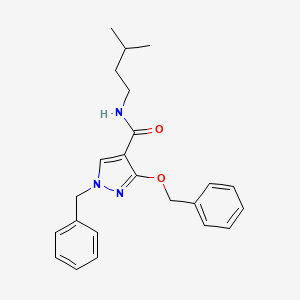
![(E)-N-[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxoethyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2491321.png)
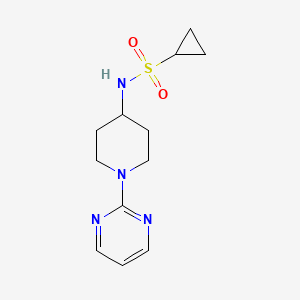
![7,7,7-Trifluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid](/img/structure/B2491326.png)
![ethyl 2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2491327.png)
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-3-(methylsulfanyl)propan-1-amine hydrochloride](/img/structure/B2491328.png)